1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo-

Catalog No.
S13021363
CAS No.
143028-72-2
M.F
C13H22N2O2
M. Wt
238.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-...

CAS Number

143028-72-2

Product Name

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo-

IUPAC Name

N-cyclohexyl-2-oxoazepane-1-carboxamide

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C13H22N2O2/c16-12-9-5-2-6-10-15(12)13(17)14-11-7-3-1-4-8-11/h11H,1-10H2,(H,14,17)

InChI Key

NHDMSUQSDCHDAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCCCC2=O

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- is a chemical compound characterized by its unique structural features, including a seven-membered azepine ring and a carboxamide functional group. Its molecular formula is C12H19N2OC_{12}H_{19}N_{2}O, and it has a molecular weight of approximately 219.29 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets.

The chemical reactivity of 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- can be categorized into several types of reactions:

  • Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The ketone functionality within the compound can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- exhibits various biological activities. Preliminary studies suggest potential applications as an anti-inflammatory agent and a modulator of neurotransmitter systems. Its structural characteristics may allow it to interact with specific receptors or enzymes, influencing physiological processes.

The synthesis of 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be facilitated by heating under acidic or basic conditions to form the azepine ring.
  • Carboxamidation: The introduction of the carboxamide group can be accomplished through the reaction of an amine with an acid chloride or isocyanate derivative.
  • Functional Group Modifications: Subsequent modifications can be performed to introduce cyclohexyl groups or adjust the ketone functionality, often employing standard organic synthesis techniques.

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- has several potential applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in treating neurological disorders or as an anti-inflammatory agent.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, facilitating the creation of compounds with desired biological activities.

Interaction studies have focused on understanding how 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo- interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or radiolabeled ligand binding assays.
  • In Vivo and In Vitro Studies: Investigating its pharmacokinetics and pharmacodynamics through animal models and cell cultures to assess its therapeutic potential.

Several compounds exhibit structural similarities to 1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrrole-2-carboxamideFive-membered ring with carboxamideSmaller ring size may influence reactivity
1H-Indole-3-carboxamideIndole structure with carboxamidePotential for different biological interactions
2-Oxo-N-cyclohexylpiperidineSix-membered ring with ketoneSimilar functionality but different ring structure

Uniqueness

1H-Azepine-1-carboxamide, N-cyclohexylhexahydro-2-oxo-'s uniqueness lies in its seven-membered azepine structure combined with a carboxamide group, which may provide distinct chemical properties and biological activities compared to its analogs. Its ability to undergo various chemical transformations while maintaining stability makes it particularly valuable in synthetic and medicinal chemistry contexts.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.168127949 g/mol

Monoisotopic Mass

238.168127949 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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